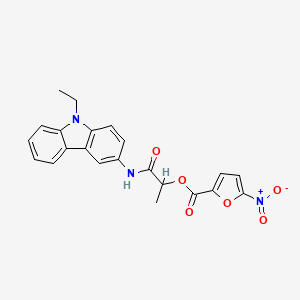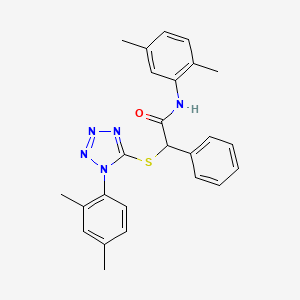
N-(2,5-Dimethylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-655821 is a chemical compound with the CAS number 847840-96-4.
Preparation Methods
The synthesis of WAY-655821 involves multiple steps and specific reaction conditions. The detailed synthetic routes and industrial production methods are proprietary and not widely published. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations .
Chemical Reactions Analysis
WAY-655821 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease processes.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of WAY-655821 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence various biochemical processes .
Comparison with Similar Compounds
WAY-655821 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A selective oxytocin receptor agonist.
WAY-181187: A selective dopamine receptor antagonist.
Unlike other similar compounds, WAY-655821 has distinct properties that make it suitable for specific research and industrial applications .
Properties
Molecular Formula |
C25H25N5OS |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-2-phenylacetamide |
InChI |
InChI=1S/C25H25N5OS/c1-16-11-13-22(19(4)14-16)30-25(27-28-29-30)32-23(20-8-6-5-7-9-20)24(31)26-21-15-17(2)10-12-18(21)3/h5-15,23H,1-4H3,(H,26,31) |
InChI Key |
PJHDFDZZJSNQSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)SC(C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)piperidine](/img/structure/B10801211.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B10801215.png)
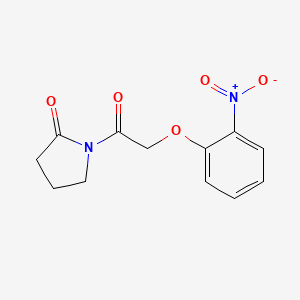
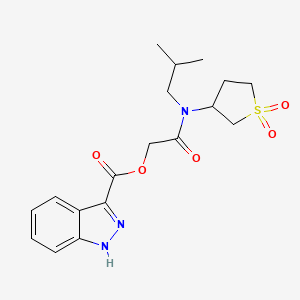
![Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B10801234.png)
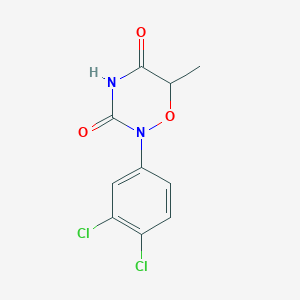
![6-Methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10801245.png)
![13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B10801252.png)
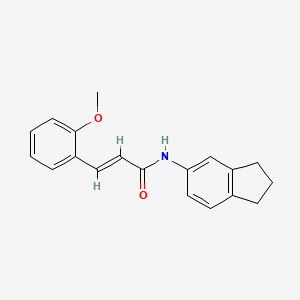

![N-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide](/img/structure/B10801279.png)

![2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B10801307.png)
